Triethoxyvinylsilane (TEVS), also known as Vinyltriethoxysilane, is an organosilicon compound with the formula C8H18O3Si (or (C2H5O)3SiCH=CH2) PubChem: . It is a colorless liquid that finds applications in various scientific research fields due to its unique properties. Here's a breakdown of its key applications:
TEVS acts as a monomer and comonomer in the synthesis of various polymers. Its vinyl group allows for polymerization reactions, while the ethoxysilyl groups can undergo hydrolysis and condensation, leading to crosslinking Wikipedia: en.wikipedia.org/wiki/Vinyltriethoxysilane. This bifunctionality makes TEVS a valuable building block for:
The hydrolyzable ethoxysilyl groups in TEVS react with moisture to form silanol (Si-OH) groups. These silanol groups can then condense with themselves or with other silanol-containing materials, leading to the formation of strong covalent bonds American Chemical Society. This crosslinking ability makes TEVS useful for:
Vinyltriethoxysilane is an organosilicon compound represented by the molecular formula . It appears as a colorless liquid and is classified as a bifunctional silane due to the presence of both a vinyl group and hydrolytically sensitive ethoxysilyl groups. This unique structure allows it to act as a crosslinking agent in various chemical processes, enhancing the mechanical and chemical properties of materials it interacts with .
The mechanism of action of TEVS depends on the specific application. As a coupling agent, TEVS bridges organic and inorganic materials through siloxane bond formation between the hydrolyzed ethoxysilane groups and the inorganic surface []. In adhesion promotion, TEVS improves the adhesion between dissimilar materials by creating a compatible interface via siloxane bonds.
TEVS is a flammable liquid with a low flash point, posing a fire hazard. It can also irritate the eyes, skin, and respiratory system upon contact or inhalation. Proper personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection should be worn when handling TEVS.
Several methods exist for synthesizing vinyltriethoxysilane:
Vinyltriethoxysilane's dual functionality allows it to effectively bond organic and inorganic materials while providing unique cross-linking capabilities that enhance material performance in various applications.
Interaction studies involving vinyltriethoxysilane often focus on its role as a coupling agent. For instance, research has demonstrated that modifying polymer surfaces with this silane enhances compatibility with inorganic fillers, leading to improved mechanical properties and reduced microvoid formation in composites . Additionally, studies have explored its effectiveness in promoting adhesion between dissimilar materials, such as polymers and glass fibers.
Vinyltriethoxysilane is manufactured almost exclusively by catalytic hydrosilylation of acetylene with triethoxysilane. The reaction is exothermic and highly selective when platinum complexes are employed. Commercial plants typically operate in the liquid phase between ninety and one-hundred-thirty degrees Celsius under mild pressure (thirty to fifty kilopascals). Using chloroplatinic acid as the homogeneous catalyst gives isolated yields above ninety percent while suppressing the dimeric by-product bis(triethoxysilyl)ethane [1] [2]. Continuous vapour-phase reactors equipped with silica-supported tetraammineplatinum(II) chloride permit solvent-free operation and facile platinum recovery; selectivities remain above eighty percent at one-hundred-twenty to one-hundred-eighty degrees Celsius, reducing catalyst losses that can otherwise account for up to thirty percent of product cost [3] [4].
Alternative routes exist but are less common industrially. Vinyltrichlorosilane formed by direct addition of trichlorosilane to acetylene can be alcoholised with anhydrous ethanol to give vinyltriethoxysilane in eighty-five to ninety percent yield [1]. Laboratory studies also demonstrate a one-pot, gas-phase addition of acetylene to triethoxysilane over phosphine-modified platinum catalysts at two-hundred to two-hundred-forty degrees Celsius, delivering more than ninety percent of the desired product while minimising positional isomers [2].
Feedstocks | Catalyst system | Temperature (°C) | Pressure (kPa) | Reactor mode | Isolated yield (%) | Reference |
---|---|---|---|---|---|---|
Triethoxysilane + acetylene | Chloroplatinic acid in liquid phase | 90–130 | 30–50 | Stirred liquid | 82–94 [1] [2] | |
Triethoxysilane + acetylene | Silica-supported tetraammineplatinum(II) chloride | 120–180 | ≈101 | Fixed-bed vapour | 80–92 [3] | |
Vinyltrichlorosilane + ethanol | Acid-catalysed alcoholysis | 70–85 | Ambient | Liquid | 85–90 [1] | |
Triethoxysilane + acetylene | Phosphine-modified platinum, gas phase | 200–240 | 30–35 | Tubular vapour | >90 [2] |
The three hydrolysable ethoxy groups of vinyltriethoxysilane enable sol-gel conversion to hybrid silica networks while the pendant vinyl group preserves organic reactivity. Under strongly acidic, water-rich conditions the initial hydrolysis generates linear oligomers that coil and subsequently branch; small-angle X-ray scattering combined with persistent-chain modelling shows coil formation dominates until branching probability rises, producing non-randomly branched macromolecules. The apparent activation energy for this structural evolution is twenty-one ± one kilojoules per mole [5].
In contrast, rapid acid hydrolysis followed by base-initiated condensation yields highly condensed agglomerates whose growth kinetics follow reaction-limited cluster–cluster aggregation. Vinyltriethoxysilane sols do not gel alone because the trifunctional centre leads to insufficient cross-link density, but incorporation of a tetra-functional precursor such as tetraethoxysilane restores a three-dimensional network. Nuclear magnetic resonance and small-angle X-ray scattering measurements assign a fractal dimension of 1.9 to the growing clusters, and the characteristic cluster size increases linearly with time [6].
Hydrolysis/condensation regime | pH control | Temperature (K) | Gelation outcome | Dominant morphology | Kinetic/energetic findings | Reference |
---|---|---|---|---|---|---|
Acid (pH ≈ 2) → Base (pH ≈ 11) | Two-step | 298–333 | No macroscopic gel; viscous sol | Initially linear chains, later branched coils | Activation energy 21 ± 1 kJ mol⁻¹ [5] | |
Rapid acid hydrolysis, water excess | pH ≈ 1 | 298 | No gel (trifunctional only) | Highly condensed oligomers | Logarithmic time dependence of condensation [6] | |
Acid hydrolysis with tetraethoxysilane co-monomer | pH ≈ 1 then base | 298 | Clear, crack-free gels | Hybrid silica–vinyl network | Fractal dimension 1.9; reaction-limited aggregation [6] |
These findings underpin current coating and aerogel formulations, where adjusting precursor ratios, solvent exchange media and ageing temperature prevents structural collapse and preserves porosity in surfactant-free systems [7].
Because the vinyl group remains available for radical addition, vinyltriethoxysilane can be incorporated into diverse organic polymers, providing in-situ cross-linkable alkoxysilane sites. Free-radical solution copolymerisation with styrene illustrates the chemistry: feeding styrene to vinyltriethoxysilane in a two-to-three molar ratio at seventy degrees Celsius with azobisisobutyronitrile initiator affords random copolymers whose vinyltriethoxysilane content (by proton nuclear magnetic resonance) ranges from four to eleven mole percent. The number-average molecular weight measured by gel permeation chromatography rises from twenty-six-thousand to one-hundred-sixty-three-thousand grams per mole when the vinyltriethoxysilane fraction is lowered, indicating significant chain-transfer by the silane units [8]. Subsequent hydrolysis–condensation with dimethyldimethoxysilane generates star-shaped polystyrene terminated by polydimethylsiloxane arms; water-contact angles of up to one-hundred-nine degrees demonstrate surface hydrophobisation without resorting to living-radical techniques [8].
Industrial wire-and-cable insulation relies on copolymerising small amounts (typically one to five weight percent) of vinyltriethoxysilane with ethylene. Moisture-curing of the extruded material forms siloxane cross-links that raise heat resistance and creep strength while maintaining electrical insulation [9].
Co-monomer | Polymerisation route | Feed molar ratio | Incorporated vinyltriethoxysilane (mol %) | Number-average molecular weight (g mol⁻¹) | Notable properties after condensation | Reference |
---|---|---|---|---|---|---|
Styrene | Thermally initiated free-radical solution | 2:3 | 11 | 26 000 | Hydrophobic surface (contact angle 109°) after siloxane formation [8] | |
Styrene | Thermally initiated free-radical solution | 4:1 | 4 | 163 000 | Roughened micro-phase-separated films; contact angle 101° [8] | |
Ethylene | High-pressure radical copolymerisation (commercial) | ≈ 97:3 | 1–5 wt % | Not disclosed | Moisture-curable cross-linked polyethylene with enhanced mechanical strength [9] |
Parameter | Value | Reference |
---|---|---|
Activation Energy (kJ/mol) | 21 ± 1 | [1] [3] |
pH Range for Optimal Hydrolysis | 2-5 (acidic conditions) | [2] [4] |
Temperature Range (°C) | 25-80 | [1] [4] |
Reaction Order (pH dependent) | 1-2 | [2] |
Hydrolysis Rate Constant (h⁻¹) at pH 4 | 0.6 | [2] |
Hydrolysis Rate Constant (h⁻¹) at pH 9 | 0.18-0.23 | [2] |
Water/Silane Ratio (optimal) | 1.0-1.5 | [2] |
First Hydrolysis Step Rate | Rate limiting step | [2] |
Condensation Onset Concentration (M) | 0.30 | [4] |
The hydrolysis and condensation kinetics of vinyltriethoxysilane exhibit strong pH dependence, with distinct reaction mechanisms operating under acidic, neutral, and basic conditions [2] [5]. Under acidic conditions (pH < 4), the hydrolysis reaction is accelerated through protonation of the ethoxy leaving groups, making them more susceptible to nucleophilic attack by water molecules [6] [5]. This acid-catalyzed mechanism proceeds via an SN2-type displacement where the protonated ethoxy group serves as an excellent leaving group [6].
In strongly acidic environments (pH < 2), the hydrolysis rate becomes very fast, but condensation reactions are significantly slower due to the protonation of silanol groups, which reduces their nucleophilicity [5]. The rate minimum for hydrolysis occurs around pH 7, where neither acid nor base catalysis is operative [2] [7]. Under basic conditions (pH > 7), hydroxyl ions directly attack the silicon center, leading to faster condensation but slower hydrolysis rates [5].
Table 2: pH-Dependent Reaction Pathways for Vinyltriethoxysilane
pH Range | Hydrolysis Rate | Condensation Rate | Dominant Mechanism | Reference |
---|---|---|---|---|
< 2 (Strongly Acidic) | Very Fast | Very Slow | Acid-catalyzed hydrolysis | [2] [5] |
2-4 (Acidic) | Fast | Slow | Protonation of ethoxy groups | [2] [4] |
4-7 (Neutral) | Slow | Slow | Uncatalyzed hydrolysis | [2] |
7-9 (Basic) | Moderate | Fast | Base-catalyzed condensation | [2] [5] |
> 9 (Strongly Basic) | Slow | Very Fast | Hydroxyl ion attack | [2] [5] |
The pH dependence follows a characteristic U-shaped curve when plotting reaction rate versus pH, with minima occurring around pH 7 for hydrolysis and pH 4 for condensation [7] [5]. Each unit change in pH results in approximately a ten-fold rate acceleration, demonstrating the strong influence of acid-base catalysis on these reactions [7]. The shift in optimal pH between hydrolysis and condensation reactions allows for controlled processing where these steps can be sequentially optimized.
The choice of solvent significantly influences both the rate of hydrolysis and the stability of the resulting silanol intermediates [8] [9]. Protic solvents such as alcohols compete with water for coordination to the silicon center, thereby reducing the overall hydrolysis rate [8] [10]. Ethanol, commonly used in sol-gel processes, decreases the hydrolysis rate to approximately 30-50% of that observed in pure aqueous systems due to competitive coordination and hydrogen bonding effects [8] [10].
The solvent dielectric constant and polarity play crucial roles in determining reaction kinetics [9]. High-polarity solvents such as acetonitrile enhance the hydrolysis rate through dipole-dipole interactions that stabilize the transition state [9]. Conversely, non-polar solvents like toluene significantly retard the hydrolysis process, reducing rates to 10-20% of aqueous systems [11]. The presence of hydrogen-bond-accepting solvents stabilizes silanol intermediates through intermolecular hydrogen bonding, preventing premature condensation [9].
Table 3: Solvent Effects on Silanol Formation
Solvent | Hydrolysis Rate (Relative) | Silanol Stability | Water Content Effect | Reference |
---|---|---|---|---|
Water | 1.0 (baseline) | High | Direct reaction medium | [2] [8] |
Ethanol | 0.3-0.5 | Moderate | Competes with hydrolysis | [8] [10] |
Methanol | 0.4-0.6 | Moderate | Moderate interference | [12] |
Acetone | 0.2-0.4 | Low | Minimal interference | [9] |
Tetrahydrofuran (THF) | 0.6-0.8 | Moderate | Moderate interference | [2] |
Toluene | 0.1-0.2 | Low | Minimal interference | [11] |
Acetonitrile | 0.5-0.7 | Moderate | Dipole moment enhancement | [9] |
Water content in the reaction medium directly affects both the extent of hydrolysis and the distribution of silanol species [2] [13]. Substoichiometric water concentrations (water/silane ratios < 1.0) lead to incomplete hydrolysis and the formation of partially hydrolyzed intermediates [13]. Optimal water/silane ratios of 1.0-1.5 promote complete hydrolysis while minimizing excessive condensation that can lead to gelation [2]. Excess water (ratios > 2.0) can inhibit further condensation reactions by diluting the silanol concentration below the critical threshold for network formation [2].
Vinyltriethoxysilane demonstrates exceptional crosslinking behavior when incorporated into various polymer systems, functioning through a dual mechanism involving both the vinyl functionality and the hydrolyzable ethoxy groups [14] [15]. The crosslinking process typically occurs in two distinct stages: first, the vinyl group participates in radical polymerization or grafting reactions with the polymer backbone, and second, the ethoxy groups undergo moisture-induced hydrolysis and condensation to form siloxane crosslinks [16] [17].
In polyethylene systems, vinyltriethoxysilane has been extensively studied for producing crosslinked polyethylene through silane grafting followed by moisture curing [14] [18] [15]. The grafting process is typically initiated using dicumyl peroxide, which generates free radicals that facilitate the reaction between the vinyl group and the polymer chain [15] [16]. Low-density polyethylene (LDPE) systems demonstrate superior grafting efficiency compared to high-density polyethylene (HDPE), achieving gel contents of 75-85% versus 60-80% respectively [15].
Table 4: Crosslinking Behavior in Different Polymer Systems
Polymer System | VTES Content (wt%) | Gel Content (%) | Crosslinking Temperature (°C) | Reference |
---|---|---|---|---|
Polyethylene (LDPE) | 1-3 | 75-85 | 120-150 | [14] [18] [15] |
Polyethylene (HDPE) | 2.5-7.5 | 60-80 | 100-150 | [15] |
EPDM Rubber | 3-4 | 70-90 | 150-180 | [16] [17] |
Nitrile Rubber (NBR) | 5 | 85-95 | 160-180 | [19] [20] |
Ethylene-Propylene Copolymer | 2.5-5.0 | 65-85 | 140-160 | [14] |
Silica-filled Composites | 1-5 | 80-95 | 80-120 | [19] [21] |
Polyester Fabrics | 1 | N/A | 150 | [22] [23] |
The crosslinking mechanism in elastomeric systems such as EPDM (ethylene-propylene-diene terpolymer) rubber involves the formation of both carbon-carbon bonds through vinyl polymerization and silicon-oxygen bonds through siloxane network formation [16] [17]. Studies have shown that moisture crosslinking of vinyltriethoxysilane-grafted EPDM can be achieved at room temperature using catalysts such as dibutyl tin dilaurate, significantly improving mechanical properties including tensile strength and elongation at break [17].
In nitrile rubber (NBR) nanocomposites, vinyltriethoxysilane demonstrates particularly effective crosslinking behavior when used to modify silica nanoparticles [19] [20]. The grafting ratio of vinyltriethoxysilane on silica reaches 89%, creating strong chemical interactions between silica nanoparticles and NBR chains through double bonds [19]. This results in significant improvements in tensile strength (37% increase), modulus at 300% elongation (25% improvement), and overall reinforcing index compared to unmodified systems [19].
Vinyltriethoxysilane exhibits versatile surface modification capabilities through its ability to form covalent bonds with various inorganic substrates while providing reactive vinyl functionality for further chemical modification [24] [25]. The surface modification mechanism proceeds through a well-established pathway involving hydrolysis of ethoxy groups to form silanol intermediates, followed by condensation reactions with surface hydroxyl groups on the substrate [26] [27].
The effectiveness of surface modification depends significantly on the nature of the substrate and the density of available hydroxyl groups [21] [28]. Silica surfaces, which possess abundant silanol groups, demonstrate the highest grafting rates (89-91%) due to the high reactivity and density of surface sites [21] [28]. Glass surfaces also show excellent reactivity with grafting rates of 85-95%, facilitated by the presence of silanol groups that readily condense with the hydrolyzed silane [29] [30].
The formation of covalent bonds between vinyltriethoxysilane and inorganic substrates occurs through a multistep mechanism involving hydrolysis, adsorption, and condensation [31] [32]. Initially, the ethoxy groups undergo hydrolysis in the presence of surface-adsorbed water or moisture, generating reactive silanol species (≡Si-OH) [32] [33]. These silanol intermediates then undergo condensation reactions with surface hydroxyl groups, forming stable siloxane bonds (≡Si-O-Si≡) that provide strong chemical adhesion [32] [34].
Table 5: Surface Modification Mechanisms on Different Substrates
Substrate | Grafting Rate (%) | Bond Formation Mechanism | Treatment Temperature (°C) | Reference |
---|---|---|---|---|
Silica Nanoparticles | 89-91 | Si-O-Si network formation | 80-120 | [19] [21] [28] |
Glass Surfaces | 85-95 | Covalent Si-O bonds | Room temperature | [35] [29] [30] |
Aluminum Surfaces | 70-80 | Oxide layer interaction | 100-150 | [33] |
Steel/Iron Surfaces | 60-75 | Hydroxyl group reaction | 80-120 | [36] |
Carbon Fiber | 80-90 | Surface oxidation + silane | 150 | [37] |
Mineral Fillers | 75-85 | Hydroxyl group substitution | 100-130 | [38] [39] |
Ceramic Surfaces | 70-85 | Surface silanol condensation | 120-160 | [40] |
The bond formation process on metal oxide surfaces involves interaction with the native oxide layer rather than direct reaction with the metallic substrate [33] [36]. On aluminum surfaces, vinyltriethoxysilane reacts with the aluminum oxide layer, achieving grafting rates of 70-80% under optimal conditions [33]. The resulting surface modification significantly improves corrosion resistance and hydrophobic properties, as demonstrated by increased water contact angles and enhanced electrochemical protection [33].
Carbon fiber surfaces require pretreatment with oxidizing agents to generate sufficient hydroxyl groups for effective silane coupling [37]. Liquid-phase oxidation using hydrogen peroxide increases the density of carboxyl and hydroxyl groups on the carbon fiber surface, providing reactive sites for vinyltriethoxysilane attachment [37]. The grafting process results in improved interfacial adhesion between carbon fibers and polymer matrices, particularly in composite applications [37].
Vinyltriethoxysilane functions as an effective interfacial adhesion promoter by creating a molecular bridge between inorganic substrates and organic polymers [41] [42]. The dual functionality of the molecule allows the ethoxy groups to react with inorganic surfaces while the vinyl group remains available for reaction with organic matrices through various polymerization mechanisms [25] [43]. This bifunctional nature enables the formation of strong interfacial bonds that significantly enhance composite performance [41].
The adhesion promotion mechanism involves the formation of an interphase region where the silane coupling agent creates a gradual transition from the inorganic substrate to the organic matrix [32] [44]. Sum frequency generation vibrational spectroscopy studies have revealed that the orientation and ordering of silane molecules at the interface are crucial for adhesion promotion [32]. Properly oriented silane molecules with their functional groups directed toward the polymer phase demonstrate superior adhesion performance compared to randomly oriented systems [32].
In silica-filled rubber composites, vinyltriethoxysilane-based coupling agents demonstrate superior performance compared to conventional sulfur-containing silane coupling agents [41] [42]. The multiple alkoxysilyl sites in modified silane systems increase the probability of silanization, yielding high coupling efficiency and better silica dispersion [41]. This results in improved "magic triangle" properties (rolling resistance, wet grip, and wear resistance) that are critical for tire applications [41].
Flammable;Irritant